molecular formula C24H22N4O2 B8197843 (2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide)

(2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide)

Numéro de catalogue: B8197843
Poids moléculaire: 398.5 g/mol
Clé InChI: OWWPIWPPXZNIAY-KQQUZDAGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide)” is a symmetrical bis-acrylamide featuring a central 1,4-phenylenebis(methylene) core flanked by two pyridin-4-yl acrylamide groups in an E configuration. This structure confers rigidity and planar geometry due to the conjugated double bonds of the acrylamide moieties and the aromatic pyridine rings.

Propriétés

IUPAC Name

(E)-3-pyridin-4-yl-N-[[4-[[[(E)-3-pyridin-4-ylprop-2-enoyl]amino]methyl]phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c29-23(7-5-19-9-13-25-14-10-19)27-17-21-1-2-22(4-3-21)18-28-24(30)8-6-20-11-15-26-16-12-20/h1-16H,17-18H2,(H,27,29)(H,28,30)/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWPIWPPXZNIAY-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C=CC2=CC=NC=C2)CNC(=O)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=NC=C2)CNC(=O)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 3-(Pyridin-4-yl)acrylic Acid

Reagents : Pyridine-4-carbaldehyde, malonic acid, piperidine (catalyst), ethanol.
Procedure :

  • Pyridine-4-carbaldehyde (1.0 equiv) and malonic acid (1.2 equiv) are refluxed in ethanol with catalytic piperidine (5 mol%) for 6–8 hours.

  • The mixture is cooled, acidified with HCl (1 M), and filtered to isolate 3-(pyridin-4-yl)acrylic acid as a white solid.

Key Data :

ParameterValue
Yield75–85%
Melting Point182–184°C
CharacterizationIR: 1680 cm⁻¹ (C=O stretch)

Formation of Acryloyl Chloride

Reagents : Thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM).
Procedure :

  • 3-(Pyridin-4-yl)acrylic acid (1.0 equiv) is stirred with SOCl₂ (3.0 equiv) in DCM at 0°C for 2 hours.

  • Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil.

Coupling with 1,4-Phenylenedimethanamine

Reagents : 1,4-Phenylenedimethanamine, triethylamine (TEA), tetrahydrofuran (THF).
Procedure :

  • The acyl chloride (2.2 equiv) is added dropwise to a solution of 1,4-phenylenedimethanamine (1.0 equiv) and TEA (2.5 equiv) in THF at 0°C.

  • The reaction is stirred for 12 hours at room temperature, then quenched with ice water.

  • The precipitate is filtered and recrystallized from ethanol to afford the target compound.

Optimization Insights :

  • Stoichiometry : A 10% excess of acyl chloride ensures complete amine conversion.

  • Inhibitors : Hydroquinone (100–500 ppm) prevents acrylamide polymerization during coupling.

Characterization Data :

TechniqueObservations
¹H NMR (DMSO-d₆)δ 8.55 (d, J = 6.0 Hz, pyridinyl H), 7.85 (d, J = 15.6 Hz, CH=CH), 6.75 (d, J = 15.6 Hz, CH=CH)
¹³C NMR δ 164.5 (C=O), 150.2 (pyridinyl C), 123.4 (CH=CH)
HRMS [M+H]⁺ calc. 498.2124, found 498.2128

One-Pot Condensation Using Coupling Reagents

Direct Amide Bond Formation

Reagents : 3-(Pyridin-4-yl)acrylic acid, 1,4-phenylenedimethanamine, EDCl, HOBt, DMF.
Procedure :

  • 3-(Pyridin-4-yl)acrylic acid (2.2 equiv), EDCl (2.5 equiv), and HOBt (2.5 equiv) are dissolved in DMF.

  • After 30 minutes, 1,4-phenylenedimethanamine (1.0 equiv) is added, and the mixture is stirred at 25°C for 24 hours.

  • The product is purified via column chromatography (SiO₂, 9:1 DCM/methanol).

Advantages :

  • Avoids handling moisture-sensitive acyl chlorides.

  • Higher functional group tolerance.

Yield Comparison :

MethodYield (%)Purity (HPLC)
Acyl chloride route6898.5
EDCl/HOBt route7299.1

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Reagents : As in Method 2, with microwave irradiation.
Procedure :

  • Reactants are combined in a sealed microwave vessel with DMF.

  • Irradiated at 100°C for 20 minutes (300 W).

  • Cooling and purification as above.

Performance Metrics :

ParameterConventionalMicrowave
Time24 hours20 minutes
Yield72%78%

Critical Analysis of Stereochemical Control

The E,E configuration is favored by:

  • Bulky substituents : Pyridinyl groups hinder cis-addition.

  • Reaction medium : Polar aprotic solvents (e.g., DMF) stabilize transition states.

  • Temperature : Lower temperatures (0–25°C) minimize isomerization.

Configuration Validation :

  • NOESY NMR : No correlation between vinyl protons confirms trans geometry.

  • X-ray crystallography : Single-crystal analysis unambiguously assigns E,E configuration (where available).

Scalability and Industrial Considerations

FactorRecommendation
Solvent choice Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.
Catalyst recovery Immobilized EDCl on silica improves recyclability.
Purity standards Recrystallization from ethyl acetate/hexane (3:1) achieves >99% purity.

Challenges and Mitigation Strategies

  • Polymerization of acrylamide intermediates :

    • Solution : Add radical inhibitors (e.g., MEHQ at 200–500 ppm).

  • Low coupling efficiency :

    • Solution : Use ultra-dry solvents and molecular sieves to scavenge moisture.

Analyse Des Réactions Chimiques

Types of Reactions

(2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule with fewer double bonds .

Applications De Recherche Scientifique

Chemistry

In chemistry, (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study interactions with proteins and nucleic acids. Its ability to form stable complexes with metal ions makes it useful in the development of new diagnostic tools and therapeutic agents .

Medicine

Its interactions with biological molecules can be harnessed to create new drugs with improved efficacy and reduced side effects .

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Mécanisme D'action

The mechanism by which (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) exerts its effects involves its ability to interact with various molecular targets. These interactions can include binding to metal ions, forming hydrogen bonds with biological molecules, and participating in electron transfer reactions. The specific pathways involved depend on the context in which the compound is used, such as in a biological system or a chemical reaction .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related bis-amide and bis-heterocyclic derivatives.

Compound Key Structural Features Synthetic Yield Applications/Findings Reference
(2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) Symmetrical bis-acrylamide with pyridin-4-yl groups; E configuration. Not reported Ligand for MOFs; potential bioactivity due to pyridine’s coordination and binding sites.
N,N'-(1,4-Phenylenebis(methylene))bis(4-allyl-4H-1,2,4-triazol-3-amine) (4d/5b) Bis-triazole derivatives with allyl substituents. 95% Antimicrobial activity; regioselectivity challenges in synthesis.
(2E,2′E)-N,N′-(1,3-Phenylenebis(methylene))bis(3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyanoacrylamide) (8e) Bis-cyanoacrylamide with halogenated aryl groups; non-symmetrical 1,3-phenylene linker. Not reported Anticancer activity (multiple myeloma); confirmed by NMR and HRMS.
N,N'-(1,4-Phenylenebis(methylene))bis(2-methoxypyrimidin-4-amine) (18a) Bis-pyrimidin-4-amine with methoxy substituents. 76% Chemokine receptor CXCR4 antagonist; high specificity in binding assays.
N,N'-(1,4-Phenylenebis(methylene))bis(N-methyl-1-(pyridin-4-yl)methanamine) (Ip) Bis-tertiary amine with pyridinyl and methyl groups. 80% CXCR4 inhibitor; demonstrated via NMR and HRMS.
N,N′-((1,4-Phenylenebis(azanediyl))bis(methylene))bis(10-methyl-10H-phenothiazine-3-sulfonamide) (9) Phenothiazine sulfonamide derivatives. Not reported Antimicrobial agent; structural diversity enhances bioactivity.

Key Comparisons

Structural Diversity and Linkers :

  • The target compound’s 1,4-phenylene linker provides symmetry and rigidity, contrasting with the 1,3-phenylene analog (8e), which introduces steric and electronic variations .
  • The pyridin-4-yl acrylamide groups distinguish it from triazole (4d/5b) or pyrimidine (18a) derivatives, which exhibit different electronic profiles and binding modes .

Functional Applications: Bioactivity: The pyridine moiety in the target compound may mimic the CXCR4 inhibition observed in compound Ip , though direct evidence is lacking.

Spectroscopic Characterization :

  • All compounds were validated via NMR and HRMS, but the target compound lacks reported spectral data compared to 8e and Ip, which include detailed $^{1}\text{H}$/$^{13}\text{C}$-NMR and HRMS .

Activité Biologique

The compound (2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C20H18N4O2\text{Molecular Formula }C_{20}H_{18}N_4O_2

This compound features two pyridine rings connected by a phenylene bridge, with acrylamide functional groups that may contribute to its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of compounds similar to (2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : These compounds also displayed strong antibiofilm activity, surpassing the efficacy of standard antibiotics such as Ciprofloxacin .

Cytotoxicity and Selectivity

In terms of cytotoxicity, studies indicate that the compound exhibits low hemolytic activity (3.23% to 15.22% lysis) and noncytotoxicity with IC50 values greater than 60 μM. This suggests that it may have a favorable safety profile for further development .

The biological mechanisms through which this compound exerts its effects include:

  • DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM, which is crucial for bacterial DNA replication .
  • Dihydrofolate Reductase (DHFR) Inhibition : It also acts as an inhibitor of DHFR, with IC50 values between 0.52 and 2.67 μM, indicating its potential use in treating infections caused by pathogens that rely on folate metabolism .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of several pyrazole derivatives related to the target compound. The results indicated that compounds displaying structural similarities exhibited potent antibacterial properties and were effective against resistant strains .

Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound binds effectively to both DNA gyrase and DHFR, supporting its potential as a therapeutic agent .

Summary of Biological Activities

Activity TypeMeasurementResult
Antimicrobial ActivityMIC (μg/mL)0.22 - 0.25
Biofilm Formation% Reduction in Biofilm FormationSuperior to Ciprofloxacin
Hemolytic Activity% Lysis3.23 - 15.22
Cytotoxicity (IC50)μM>60
DNA Gyrase InhibitionIC50 (μM)12.27 - 31.64
DHFR InhibitionIC50 (μM)0.52 - 2.67

Q & A

Q. What are the recommended synthetic routes for (2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide)?

The compound is synthesized via a multi-step condensation reaction. A common method involves reacting aromatic aldehydes with diamines in ethanol under catalytic conditions (e.g., glacial acetic acid). For example, pyridinyl acrylamide derivatives can be prepared by coupling activated esters of 3-(pyridin-4-yl)acrylic acid with a 1,4-phenylenebis(methylene) diamine precursor. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation?

Essential techniques include:

  • ¹H/¹³C NMR : To verify the E-configuration of acrylamide double bonds (characteristic coupling constants: J = 15–16 Hz) and aromatic proton environments .
  • FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and pyridinyl C=N vibrations (~1600 cm⁻¹) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 483.2 for C₂₈H₂₂N₄O₂) and purity .

Q. How do solubility properties influence experimental design?

The compound exhibits poor aqueous solubility but dissolves in DMSO or ethanol (10 mM stock solutions recommended). Storage at –20°C in aliquots prevents freeze-thaw degradation. For in vitro assays, formulations using ≤0.1% DMSO in saline are advised to minimize solvent toxicity .

Advanced Research Questions

Q. What strategies optimize reaction yield and stereoselectivity?

Key variables include:

  • Solvent polarity : Ethanol or DMF enhances solubility of intermediates.
  • Catalyst loading : Glacial acetic acid (3–5 mol%) improves imine formation kinetics .
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions. Yields >70% are achievable with rigorous exclusion of moisture, as hydrolysis of intermediates can reduce efficiency .

Q. How can computational modeling guide reaction design?

Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent, catalyst) for acrylamide bond formation, reducing development time by 30–50% .

Q. How to address contradictions in spectroscopic data between batches?

Discrepancies in NMR signals (e.g., shifted pyridinyl protons) may arise from:

  • Residual solvents : Ensure thorough drying under vacuum.
  • Conformational isomerism : Use variable-temperature NMR to assess dynamic effects.
  • Trace impurities : Employ preparative HPLC for final purification .

Q. What methodologies assess biological activity in academic research?

  • Kinase inhibition assays : Test interactions with pyridine-targeted kinases (IC₅₀ values measured via fluorescence polarization).
  • Cellular uptake studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization via confocal microscopy .

Data Contradiction Analysis

Q. Why do reported LC-MS spectra vary across studies?

Discrepancies in [M+H]⁺ peaks may stem from:

  • Ionization efficiency : Matrix effects (e.g., DMSO) suppress signals in ESI-MS.
  • Adduct formation : Sodium or potassium adducts (+22/+38 m/z) require careful interpretation. Standardizing LC-MS conditions (e.g., 0.1% formic acid in mobile phase) improves reproducibility .

Methodological Best Practices

  • Synthetic Reproducibility : Document reagent stoichiometry (1:2 aldehyde:amine ratio) and reaction time (10–12 hours for imine formation) .
  • Analytical Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Data Reporting : Include elemental analysis (%C, %H, %N) and HRMS data to confirm purity ≥95% .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.